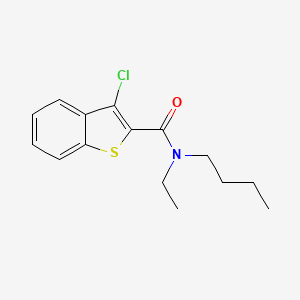
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide: is a synthetic compound belonging to the benzothiophene class of heterocyclic compounds. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide typically involves the cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the aerobic oxidative coupling of 3-(hydroxymethyl) benzothiophene with n-butylamine in the presence of a CuCl/MeObpy–NMI–ABNO multicomponent oxidative system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various substituted benzothiophene derivatives.
Scientific Research Applications
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties make it useful in material science and industrial applications.
Mechanism of Action
The exact mechanism of action of N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
- 1-benzothiophene-3-carboxylic acid derivatives
- Benzofuran-3-carboxylate esters
- Thieno[2,3-b]pyridines
Uniqueness: N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H18ClNOS |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H18ClNOS/c1-3-5-10-17(4-2)15(18)14-13(16)11-8-6-7-9-12(11)19-14/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
ZGZFQKWBSCGGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















